molecular formula C19H16ClNO2S B11348408 N-(3-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11348408
M. Wt: 357.9 g/mol
InChI Key: KCWPCHAWXSXJOQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with methoxyamine under acidic conditions to form 3-chloro-2-methoxybenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide core with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product, N-(3-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide, is obtained after purification steps such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of N-(3-chlorophenyl)-2-hydroxy-N-[(thiophen-2-yl)methyl]benzamide.

    Reduction: Formation of N-(3-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]aniline.

    Substitution: Formation of N-(3-substituted phenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide.

Scientific Research Applications

N-(3-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-methoxybenzamide: Lacks the thiophen-2-ylmethyl group, which may reduce its bioactivity.

    N-(3-Chlorophenyl)-2-hydroxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

N-(3-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the methoxy and thiophen-2-ylmethyl groups, which confer distinct electronic and steric properties. These features may enhance its binding affinity to biological targets and its utility in material science applications.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-18-10-3-2-9-17(18)19(22)21(13-16-8-5-11-24-16)15-7-4-6-14(20)12-15/h2-12H,13H2,1H3

InChI Key

KCWPCHAWXSXJOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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